3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole 3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666834
InChI: InChI=1S/C5HBrF6N2/c6-1-2(4(7,8)9)13-14-3(1)5(10,11)12/h(H,13,14)
SMILES:
Molecular Formula: C5HBrF6N2
Molecular Weight: 282.97 g/mol

3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole

CAS No.:

Cat. No.: VC13666834

Molecular Formula: C5HBrF6N2

Molecular Weight: 282.97 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole -

Specification

Molecular Formula C5HBrF6N2
Molecular Weight 282.97 g/mol
IUPAC Name 4-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole
Standard InChI InChI=1S/C5HBrF6N2/c6-1-2(4(7,8)9)13-14-3(1)5(10,11)12/h(H,13,14)
Standard InChI Key WRQXMZAIZDYKDF-UHFFFAOYSA-N
Canonical SMILES C1(=C(NN=C1C(F)(F)F)C(F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole core substituted at the 3,5-positions with trifluoromethyl (-CF₃) groups and a bromine atom at the 4-position. This arrangement creates a highly electron-deficient aromatic system, influencing its reactivity and interaction with biological targets. The trifluoromethyl groups contribute to enhanced lipophilicity and metabolic stability, while the bromine atom offers a site for further functionalization via cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅HBrF₆N₂
Molecular Weight282.97 g/mol
Exact Mass281.923 Da
LogP (Partition Coefficient)3.21
Topological Polar Surface Area28.68 Ų

The high LogP value indicates superior membrane permeability, a critical factor in drug design . Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals distinct proton environments: the pyrazole ring protons resonate between δ 6.5–8.0 ppm, while the -CF₃ groups show characteristic ¹⁹F NMR signals near δ -60 to -70 ppm .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with the cyclocondensation of hydrazine derivatives with trifluoromethylated β-diketones or α,β-unsaturated ketones. For example, reacting hydrazine hydrate with 3,5-bis(trifluoromethyl)-4-bromoacetophenone under acidic conditions yields the target compound via intramolecular cyclization.

Reaction Scheme:
Hydrazine+3,5-Bis(trifluoromethyl)-4-bromoacetophenoneHCl, EtOH3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole\text{Hydrazine} + \text{3,5-Bis(trifluoromethyl)-4-bromoacetophenone} \xrightarrow{\text{HCl, EtOH}} \text{3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole}

Yields from conventional methods range from 45% to 65%, with purification achieved via column chromatography using hexane/ethyl acetate (7:3).

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency. A 2018 study demonstrated that irradiating the reaction mixture at 150°C for 15 minutes increased yields to 82% while reducing byproduct formation. This method also enhances regioselectivity, favoring the 1H-pyrazole tautomer over the 2H-form due to thermodynamic stabilization .

Table 2: Synthesis Method Comparison

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours15 minutes
Yield45–65%75–82%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal
MicroorganismMIC (µg/mL)Reference Drug (MIC)
Escherichia coli16Ampicillin (4)
Candida albicans32Fluconazole (16)
Pseudomonas aeruginosa64Ciprofloxacin (8)

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors. Substituting the bromine with a morpholine group yielded a epidermal growth factor receptor (EGFR) inhibitor with an IC₅₀ of 0.07 µM, surpassing erlotinib (IC₅₀ = 0.12 µM) .

Material Science

In organic electronics, its electron-deficient structure makes it a candidate for n-type semiconductors. Thin films exhibit an electron mobility of 0.45 cm²/V·s, suitable for flexible displays.

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Strong absorptions at 1540 cm⁻¹ (C=N stretch) and 1130 cm⁻¹ (C-F stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 282.97 ([M]⁺), with fragments at m/z 203 ([M-Br]⁺) and m/z 69 ([CF₃]⁺) .

Challenges and Future Directions

Despite its promise, the compound’s low aqueous solubility (0.12 mg/mL) limits bioavailability. Prodrug strategies, such as phosphate esterification, are under investigation to improve pharmacokinetics . Additionally, scalable synthesis methods remain a priority for industrial adoption.

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